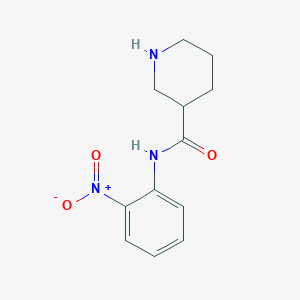

N-(2-Nitrophenyl)piperidine-3-carboxamide

Description

N-(2-Nitrophenyl)piperidine-3-carboxamide is a piperidine-based carboxamide derivative featuring a 2-nitrophenyl substituent on the amide nitrogen. The compound’s structure comprises a six-membered piperidine ring with a carboxamide group at the 3-position, linked to a nitro-substituted aromatic ring. Piperidine-carboxamides are widely explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them candidates for enzyme inhibition or receptor modulation. Although specific biological data for this compound are lacking, structurally related compounds exhibit antiviral, anti-hyperglycemic, and protease inhibitory activities .

Properties

IUPAC Name |

N-(2-nitrophenyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-12(9-4-3-7-13-8-9)14-10-5-1-2-6-11(10)15(17)18/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMKACHNJQLZCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656327 | |

| Record name | N-(2-Nitrophenyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-67-0 | |

| Record name | N-(2-Nitrophenyl)-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Nitrophenyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)piperidine-3-carboxamide typically involves the reaction of 2-nitroaniline with piperidine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, hydrochloric acid, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include the corresponding amino derivatives, substituted aromatic compounds, and various heterocyclic structures depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Reactions

N-(2-Nitrophenyl)piperidine-3-carboxamide features a piperidine ring substituted with a nitrophenyl group, which contributes to its reactivity and biological activity. The compound undergoes several chemical transformations:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Substitution : The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by various nucleophiles.

- Coupling Reactions : The carboxamide group can engage in coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of more complex organic structures.

Scientific Research Applications

This compound has various applications across multiple fields:

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic effects, particularly in neurodegenerative diseases. Research indicates that it may inhibit enzymes related to these conditions, thus serving as a precursor for synthesizing novel piperidine derivatives with anticonvulsant properties.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of bioactive molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Biological Studies

This compound is employed in studies related to enzyme inhibition and receptor binding. It has been shown to interact with specific molecular targets, influencing biological pathways.

Material Science

Due to its unique functional groups, this compound serves as a building block for materials with specific properties, including optical characteristics.

Summary of Biological Activities

Recent studies have explored the biological activities associated with this compound:

| Activity Area | Findings |

|---|---|

| Neurodegenerative Diseases | Inhibitory effects on enzymes involved in neurodegeneration |

| Anticonvulsant Properties | Potential precursor for anticonvulsant derivatives |

| Material Science | Ability to form self-assembled structures with unique optical properties |

Neurodegenerative Disease Research

A study published in "Bioorganic & Medicinal Chemistry Letters" investigated the inhibitory effects of this compound on enzymes implicated in neurodegenerative diseases. The results indicated promising activity, warranting further exploration into its therapeutic potential.

Anticonvulsant Activity

In another study, this compound was utilized as a building block for synthesizing derivatives aimed at treating epilepsy. These derivatives exhibited significant anticonvulsant activity in preclinical models, indicating the potential for developing new treatments for seizure disorders.

Proteomics Research

The compound has also been used as a reagent in proteomics studies to analyze protein functions and interactions, enhancing our understanding of various biological processes.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in Aromatic Substituents

The position and nature of substituents on the aromatic ring significantly influence physicochemical and biological properties. Key comparisons include:

- Ortho vs. Meta Nitro Effects : The ortho-nitro group in this compound may hinder rotational freedom and reduce solubility compared to meta-substituted analogs. Nitro groups also increase molecular polarity, affecting partition coefficients .

Piperidine Carboxamide Derivatives with Diverse Amide Substituents

Bulky or functionalized amide substituents can enhance target binding or pharmacokinetic profiles:

- Substituent Bulk and Bioactivity: ZINC08765174’s high binding affinity (-11.5 kcal/mol) to COVID-19 Mpro underscores the role of hydrophobic substituents (e.g., indole propanoyl) in enhancing target interactions. This suggests that this compound’s nitroaryl group could similarly influence binding if tailored for specific targets .

Biological Activity

N-(2-Nitrophenyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including enzyme inhibition, receptor interactions, and therapeutic implications, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a nitrophenyl group at one end and a carboxamide functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cathepsin K, which is involved in bone resorption. In vitro studies indicated that certain derivatives exhibited IC50 values ranging from 13.52 µM to lower, indicating moderate to strong inhibitory activity against this enzyme .

- Receptor Binding : Research indicates that the compound may modulate neurotransmitter release by interacting with receptors in the nervous system. This interaction could have implications for treating neurological disorders.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies using DPPH and ABTS radical scavenging assays demonstrated significant antioxidant capacity, with some derivatives achieving IC50 values as low as mg/mL for DPPH and mg/mL for ABTS, outperforming traditional antioxidants like ascorbic acid .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. For instance, derivatives with the nitrophenyl moiety have been shown to act as effective substitutes for antimicrobial peptides, potentially mitigating bacterial resistance to antibiotics . The Minimum Inhibitory Concentration (MIC) values were determined to be around 30 ± 0.4 μg/mL against MRSA strains, indicating a significant antibacterial effect .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The findings highlighted that modifications to the piperidine structure could enhance enzyme inhibition and receptor binding affinity .

- In Silico Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes like carbonic anhydrase IX (CAIX). These studies revealed critical interactions with amino acids at the active site, suggesting potential pathways for therapeutic application in cancer treatment .

Data Summary

| Activity | IC50 Values | Remarks |

|---|---|---|

| Cathepsin K Inhibition | 13.52 µM | Strong inhibitory activity observed |

| Antioxidant (DPPH Assay) | mg/mL | High antioxidant capacity compared to controls |

| Antimicrobial (MIC against MRSA) | 30 ± 0.4 μg/mL | Significant antibacterial effect |

Q & A

Q. What are the recommended storage conditions for N-(2-Nitrophenyl)piperidine-3-carboxamide to ensure stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen) at temperatures between 2–8°C. Avoid exposure to moisture, heat, or direct light, as these may degrade the nitro group or amide bond. Stability data from related nitrophenyl derivatives indicate that decomposition under fire conditions can release toxic gases like nitrogen oxides, necessitating proper ventilation .

Q. How can researchers confirm the purity of synthesized this compound?

Purity assessment typically involves a combination of:

- HPLC/GC-MS : To quantify organic impurities.

- Elemental Analysis (EA) : To verify stoichiometric ratios of C, H, N, and O.

- NMR Spectroscopy : H and C NMR can identify structural anomalies or unreacted precursors. Cross-referencing with known spectra of analogous piperidine-carboxamides (e.g., derivatives in ) aids validation .

Q. What safety precautions are critical when handling this compound?

- Use chemical safety goggles , nitrile gloves, and lab coats to prevent skin/eye contact.

- Work in a fume hood to mitigate inhalation risks, as nitroaromatic compounds may exhibit undocumented acute toxicity .

- Avoid electrostatic discharge, as fine powders may form combustible dust .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group in this compound?

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect can be modeled to predict its impact on the amide’s resonance stability.

- Molecular Dynamics (MD) : Simulate solvation effects or interactions with biological targets (e.g., enzymes) using software like GROMACS. Reference studies on similar nitrophenyl carboxamides ( ) can guide parameterization .

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?

- SHELXL Refinement : Adjust thermal displacement parameters (ADPs) and occupancy factors to address disordered regions. SHELX’s robustness in small-molecule refinement is well-documented .

- Mercury Visualization : Overlay multiple crystal structures to compare bond angles/geometry. For example, discrepancies in piperidine ring puckering can be analyzed via torsion angle plots .

Q. How can synthetic routes be optimized to enhance yield while minimizing byproducts?

- Mechanistic Studies : Use in-situ IR or F NMR (if fluorinated analogs exist) to monitor reaction intermediates.

- Catalysis Screening : Test Pd/C or Ni catalysts for nitro-group reductions, referencing patented protocols for nitrophenyl-azetidine derivatives ().

- Green Chemistry Approaches : Replace traditional solvents (e.g., DCM) with ionic liquids to improve atom economy .

Data Analysis and Experimental Design

Q. What methodologies validate the compound’s biological activity in drug discovery?

- In Vitro Assays : Screen against target receptors (e.g., kinase inhibitors) using fluorescence polarization or SPR.

- SAR Studies : Synthesize analogs with modifications to the piperidine ring or nitro position (e.g., 3- vs. 4-nitrophenyl) and compare IC values. Structural insights from thieno-pyridine carboxamides () may inform design .

Q. How should researchers address inconsistencies in spectroscopic data during structural elucidation?

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in H NMR, particularly for piperidine ring protons.

- X-ray Crystallography : If single crystals are obtainable, compare experimental bond lengths/angles with DFT-optimized geometries. Tools like Olex2 integrate SHELX refinement and Mercury visualization for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.